N-(3-((4-benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide
Description
N-(3-((4-Benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide is a benzamide derivative featuring a cyclopenta[b]thiophen core substituted with a benzhydrylpiperazine moiety and a 4-fluorobenzamide group.
Properties
IUPAC Name |
N-[3-[(4-benzhydrylpiperazin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32FN3OS/c33-26-16-14-25(15-17-26)31(37)34-32-28(27-12-7-13-29(27)38-32)22-35-18-20-36(21-19-35)30(23-8-3-1-4-9-23)24-10-5-2-6-11-24/h1-6,8-11,14-17,30H,7,12-13,18-22H2,(H,34,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAMGZTXCIPALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrases (hCAs), specifically the ubiquitous hCA II and the brain-associated hCA VII. These are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions.
Mode of Action
The compound acts as an effective inhibitor of hCAs. It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail. The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II. This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms.
Biochemical Pathways
The inhibition of hCAs affects the reversible hydration of carbon dioxide to bicarbonate and proton ions. This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide and bicarbonate in various tissues.
Pharmacokinetics
The compound’s ability to form a higher number of polar and hydrophobic interactions in the active site of hCA VII suggests that it may have good absorption and distribution properties.
Result of Action
The inhibition of hCAs by this compound can lead to various molecular and cellular effects. For instance, hCA VII, which is mainly expressed in some brain tissues, promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors. Therefore, the inhibition of hCA VII by this compound could potentially affect these processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Substituent Variations
The target compound’s cyclopenta[b]thiophen core is modified at the 3-position with a benzhydrylpiperazine-methyl group. Key analogs and their substituent differences include:
Key Observations :
- The benzhydrylpiperazine group in the target compound introduces significant steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to cyano or sulfonyl analogs .
- Fluorine at the benzamide position (4-fluoro in the target vs.
- Sulfonyl and bromo groups in increase molecular weight and polarity, which could influence pharmacokinetic properties.
Spectral Data:
- IR Spectroscopy :
- NMR :
Physicochemical and Pharmacological Properties
Notes:
- The HCl salt in improves solubility compared to the neutral target compound.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions, starting with functionalization of the cyclopenta[b]thiophene core. Key steps include:
- Amide coupling : Use coupling agents like EDCI or HOBt for introducing the 4-fluorobenzamide moiety.
- Piperazine substitution : React the thiophene intermediate with benzhydrylpiperazine under nucleophilic conditions.
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 60–80°C improve solubility and reaction efficiency .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating high-purity product .
Q. How can structural characterization be systematically performed to confirm the compound’s identity?
A combination of spectroscopic and crystallographic methods is recommended:
- NMR : H and C NMR to verify substituent positions and piperazine-methyl connectivity .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Use SHELX software for structure refinement if single crystals are obtained. SHELXL is particularly robust for small-molecule crystallography .
Q. What standard assays are used to evaluate the compound’s solubility and stability in preclinical studies?
- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, analyzed via UV-Vis spectroscopy .
- Stability : Accelerated stability testing under varied pH (1–9) and temperatures (4–40°C), monitored by HPLC .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s electronic structure and interaction with biological targets?
- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying regions of electrophilic/nucleophilic reactivity .
- Docking studies : Molecular docking (e.g., AutoDock Vina) to predict binding affinities with receptors like GPCRs or kinases, leveraging the benzhydrylpiperazine group’s flexibility .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Dose-response normalization : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) using standardized protocols .
- Metabolite profiling : LC-MS/MS to identify off-target interactions or metabolic byproducts that may explain variability .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Core modifications : Replace the cyclopenta[b]thiophene with dihydrothieno[3,2-b]pyrrole to assess ring size impact on activity .
- Substituent screening : Test analogs with varying fluorobenzamide substituents (e.g., Cl, CF) to enhance lipophilicity or metabolic stability .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Kinase profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
Q. How can crystallographic data address discrepancies in predicted vs. observed molecular conformations?
- Twinning analysis : Use SHELXD for structure solution in cases of twinned crystals .
- Density functional theory (DFT) : Compare experimental bond lengths/angles with DFT-optimized geometries to identify steric strain .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
